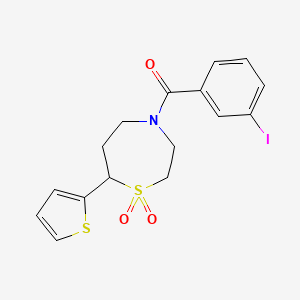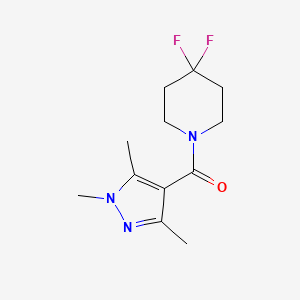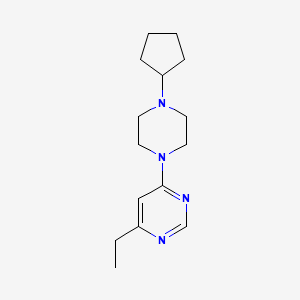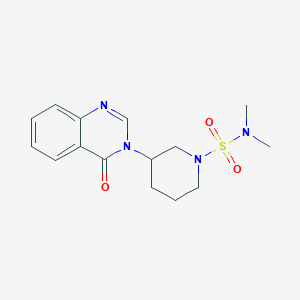
4-(3-iodobenzoyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-iodobenzoyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione, also known as IBTD, is a novel compound that has recently been studied for its potential applications in scientific research. IBTD is a heterocyclic organic compound that belongs to the thiazole family. It has a unique structure that makes it a promising candidate for various scientific applications.
作用机制
4-(3-iodobenzoyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione has been studied for its mechanism of action in various scientific applications. In the case of its use as a fluorescent probe for the detection of thiols, it is believed that this compound binds to thiols through a nucleophilic substitution reaction. This reaction results in the formation of a covalent bond between the thiol and this compound, resulting in a fluorescence signal. In the case of its use as a fluorescent imaging agent for the detection of cancer cells, it is believed that this compound binds to cancer cells through a specific receptor-ligand interaction. This interaction results in the internalization of this compound into the cancer cells, resulting in a fluorescence signal.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In the case of its use as a fluorescent probe for the detection of thiols, it has been found to be non-toxic and not to interfere with the normal physiological functions of the cells. In the case of its use as a fluorescent imaging agent for the detection of cancer cells, it has been found to be non-toxic and not to interfere with the normal physiological functions of the cells. Additionally, it has been found to be effective in targeting cancer cells without affecting healthy cells.
实验室实验的优点和局限性
4-(3-iodobenzoyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is a stable compound that is not easily degraded by light or heat. Furthermore, it is relatively non-toxic and does not interfere with the normal physiological functions of cells. A limitation of this compound is that it is not water soluble, which can make it difficult to use in some experiments.
未来方向
There are several potential future directions for research on 4-(3-iodobenzoyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione. One potential direction is to explore its use as a fluorescent probe for the detection of other molecules, such as proteins or lipids. Additionally, further research could be done on its use as a fluorescent imaging agent for the detection of other types of cells, such as stem cells or immune cells. Additionally, further research could be done to investigate its potential applications in drug discovery and development. Finally, further research could be done to explore its potential applications in other fields, such as materials science or nanotechnology.
合成方法
4-(3-iodobenzoyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione can be synthesized through a variety of methods. One method involves the reaction of 3-iodobenzaldehyde with thiophen-2-ylmagnesium bromide in the presence of a catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of 120°C. The reaction yields this compound as a white solid.
科学研究应用
4-(3-iodobenzoyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione has been studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of thiols in biological samples. It has also been used as a fluorescent imaging agent for the detection of cancer cells. Additionally, this compound has been used as a reagent for the synthesis of various organic compounds.
属性
IUPAC Name |
(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(3-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO3S2/c17-13-4-1-3-12(11-13)16(19)18-7-6-15(14-5-2-9-22-14)23(20,21)10-8-18/h1-5,9,11,15H,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJKPKHOKMAXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B6427140.png)
![2-methyl-5-{thieno[3,2-b]pyridin-7-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6427148.png)

![6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6427168.png)
![4-cyclopropyl-1-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B6427177.png)
![6-(4-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B6427188.png)
![tert-butyl N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)carbamate](/img/structure/B6427190.png)

![N-(4-methyl-2-{[3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B6427204.png)
![6-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6427206.png)
![1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6427213.png)